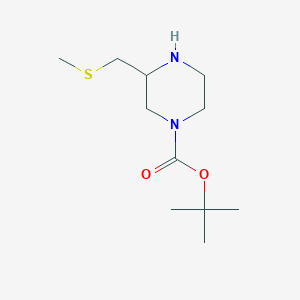

tert-Butyl 3-((methylthio)methyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C11H22N2O2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

tert-butyl 3-(methylsulfanylmethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-5-12-9(7-13)8-16-4/h9,12H,5-8H2,1-4H3 |

InChI Key |

CUYOMCJOLPQSLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CSC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The typical synthetic approach involves:

- Protection of the piperazine nitrogen with a tert-butyl carbamate group.

- Introduction of a methylthio methyl substituent at the 3-position of the piperazine ring via electrophilic substitution or reductive alkylation.

- Purification and characterization of the final compound.

Detailed Synthetic Procedure from Literature

A representative synthesis was reported in the Indian Journal of Heterocyclic Chemistry (2018), where a closely related compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, was prepared through the following key steps, which can be adapted for tert-Butyl 3-((methylthio)methyl)piperazine-1-carboxylate:

| Step | Reaction Description | Reagents and Conditions | Yield and Purity | Notes |

|---|---|---|---|---|

| 1 | Protection of piperazine nitrogen | Di-tert-butyl dicarbonate (Boc2O), triethylamine, dichloromethane, 0°C to room temp, 12 h | 29% yield, 98.5% purity | Formation of tert-butyl carbamate protected intermediate |

| 2 | Reductive alkylation to introduce methylthio methyl group | 4-mercaptomethyl benzaldehyde, sodium triacetoxyborohydride, dichloromethane, room temp, 20 h | 24% yield, 96.8% purity | Electrophilic substitution followed by reduction |

Reaction Scheme Summary:

The piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate in the presence of triethylamine at low temperature, yielding the tert-butyl carbamate intermediate.

The methylthio methyl substituent is introduced by reacting the protected piperazine with a suitable aldehyde containing a methylthio group, followed by reductive amination using sodium triacetoxyborohydride as the reducing agent.

- The final product was confirmed by proton nuclear magnetic resonance (1H NMR) spectroscopy and mass spectrometry (MS).

- 1H NMR signals corresponded to aromatic and methylthio protons, confirming substitution.

- Mass spectra showed molecular ion peaks consistent with the expected molecular weight.

Reaction Conditions and Optimization

- Solvent: Dichloromethane was used as the reaction medium for both protection and reductive alkylation steps due to its inertness and good solvation properties.

- Temperature: Low temperature (0°C) was employed during the protection step to control reaction rate and minimize side reactions.

- Reaction Time: Extended stirring times (12 h for protection, 20 h for reductive alkylation) ensured completion.

- Purification: Silica gel column chromatography was used with petroleum ether and ethyl acetate mixtures as eluents to isolate pure compounds.

Comparative Analysis of Preparation Routes

| Aspect | Method from Indian Journal of Heterocyclic Chemistry (2018) | Other Reported Methods (Patents, etc.) |

|---|---|---|

| Starting Material | Piperazine derivatives with ester groups | Piperazine derivatives with varying substituents |

| Protection Strategy | Boc protection using di-tert-butyl dicarbonate | Similar Boc protection widely used |

| Methylthio Introduction | Reductive alkylation with mercaptomethyl aldehyde | Electrophilic substitution or nucleophilic substitution in some patents |

| Yield | Moderate (24-29%) | Variable, often optimized for industrial scale |

| Purification | Silica gel chromatography | Crystallization and filtration in industrial processes |

| Characterization | 1H NMR, MS | Additional methods including HPLC, elemental analysis |

Industrial Preparation Considerations

- Protection of piperazine nitrogen with tert-butyl carbamate is a standard and scalable step.

- Introduction of methylthio groups often requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- Reductive amination with sodium triacetoxyborohydride is mild and selective, suitable for sensitive substrates.

- Purification by chromatography is effective for lab scale but may be replaced by crystallization or other methods at industrial scale.

- Reaction optimization can improve yields and reduce impurities, as seen in patent literature related to similar piperazine derivatives.

Summary Table of Preparation Data

| Step | Reagents | Conditions | Yield (%) | Purity (%) | Characterization Techniques |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | DCM, 0°C to RT, 12 h | 29 | 98.5 | 1H NMR, TLC |

| Methylthio Alkylation | 4-mercaptomethyl benzaldehyde, NaBH(OAc)3 | DCM, RT, 20 h | 24 | 96.8 | 1H NMR, MS, TLC |

The preparation of this compound typically involves Boc protection of the piperazine nitrogen followed by introduction of the methylthio methyl group via reductive alkylation with an appropriate aldehyde. The reaction conditions are mild, using dichloromethane as solvent and sodium triacetoxyborohydride as reducing agent. The yields are moderate but the methods are reproducible and provide high purity products suitable for further pharmaceutical development. Optimization for scale-up may involve alternative purification techniques and reaction parameter adjustments.

This synthesis route is supported by detailed experimental data, including NMR and mass spectral analysis, and aligns with established practices in the synthesis of piperazine derivatives with sulfur-containing substituents.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free piperazine derivative. This reaction is critical for accessing the secondary amine for further functionalization.

Reaction Conditions :

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Temperature : Room temperature or mild heating (25–40°C).

-

Products : 3-((Methylthio)methyl)piperazine hydrochloride or trifluoroacetate salt.

Mechanism : Acid-catalyzed cleavage of the carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

Oxidation of the Methylthio Group

The methylthio (SMe) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and reactivity.

Reaction Conditions :

-

Reagents :

-

Products :

Key Data :

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| SMe derivative | H₂O₂/AcOH | Sulfoxide | 85 |

| SMe derivative | mCPBA/DCM | Sulfone | 78 |

Nucleophilic Substitution at the Methylthio-Methyl Position

The methylthio-methyl group participates in nucleophilic displacement reactions, enabling introduction of diverse substituents.

Reaction Conditions :

-

Reagents : Thiols, amines, or alkoxides in polar aprotic solvents (e.g., DMSO, DMF).

-

Catalysts : Base (e.g., K₂CO₃, NaH).

-

Products : Substituted derivatives (e.g., tert-butyl 3-((alkylamino)methyl)piperazine-1-carboxylate).

Example :

Hydrolysis of the Ester Group

The Boc ester is hydrolyzed to the carboxylic acid under basic or acidic conditions, though this is less common due to competing Boc deprotection.

Reaction Conditions :

-

Basic Hydrolysis : NaOH (2M) in THF/H₂O (1:1) at reflux.

-

Acidic Hydrolysis : HCl (6M) in dioxane at 60°C.

-

Product : 3-((Methylthio)methyl)piperazine-1-carboxylic acid (unstable, often decarboxylates).

Functionalization of the Piperazine Ring

The secondary amine (after Boc deprotection) undergoes alkylation, acylation, or coupling reactions.

Reactions :

-

Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylpiperazines.

-

Acylation : Treat with acetyl chloride in DCM/TEA to form N-acetyl derivatives.

-

Buchwald-Hartwig Coupling : Palladium-catalyzed coupling with aryl halides to install aryl groups.

Example :

Mechanistic Insights

-

Boc Deprotection : Proceeds via acid-mediated carbamate cleavage, generating a stabilized carbocation intermediate.

-

SMe Oxidation : Follows a two-electron transfer mechanism, with peroxides acting as electrophilic oxygen donors .

-

Nucleophilic Substitution : The methylthio group’s polarizability enhances its leaving-group ability in SN2 reactions.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors) and materials science. Experimental protocols emphasize solvent choice and temperature control to optimize selectivity .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((methylthio)methyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and various biological targets. It serves as a model compound for understanding the structure-activity relationships of piperazine-based drugs .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((methylthio)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Piperazine derivatives with Boc protection and diverse substituents are widely explored in medicinal and synthetic chemistry. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : The (methylthio)methyl group likely elevates LogP compared to polar substituents (e.g., hydroxyl) but remains less lipophilic than aromatic analogs (e.g., benzyl, thiophene) .

- Steric Influence : Bulky substituents (e.g., benzyl, thiadiazole) at C4 may hinder synthetic modifications compared to C3-substituted derivatives .

Example Yields :

- tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate: 62% yield via condensation .

- tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate: 98% yield via alkylation .

The absence of direct yield data for tert-Butyl 3-((methylthio)methyl)piperazine-1-carboxylate suggests its synthesis may require optimization, particularly in managing sulfur-based intermediates’ reactivity.

Physicochemical and Pharmacokinetic Properties

Notes:

- Piperidine-substituted analogs (e.g., ) show higher molecular weight and LogP, reducing gastrointestinal absorption likelihood.

Biological Activity

Tert-butyl 3-((methylthio)methyl)piperazine-1-carboxylate is a piperazine derivative characterized by its unique chemical structure, which includes a tert-butyl group, a piperazine ring, and a methylthio group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C_{11}H_{18}N_{2}O_{2}S

- Molecular Weight : Approximately 246.34 g/mol

- Structure : The presence of the carboxylate group enhances its reactivity and solubility in various solvents, making it a versatile compound for further modifications in organic synthesis.

The biological activity of this compound is largely attributed to its interactions with various biological targets. Preliminary studies suggest that piperazine derivatives can modulate neurotransmitter receptors, indicating potential effects on mood regulation and cognition. The specific mechanisms of action remain to be fully elucidated.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

1. Neurotransmitter Interaction

Research indicates that similar piperazine derivatives exhibit binding affinities to neurotransmitter receptors such as serotonin and dopamine receptors. These interactions may influence neurochemical pathways related to mood and cognitive functions.

2. Antimicrobial Activity

Preliminary assays have shown that compounds with similar structural characteristics possess antimicrobial properties. The methylthio group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens.

3. Anticancer Potential

Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with cellular pathways involved in tumor growth is an area of ongoing research.

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-methylpiperazine-1-carboxylate | 120737-59-9 | Lacks methylthio group | Moderate receptor binding |

| (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | 66577080 | Contains methoxy instead of methylthio | Lower antimicrobial activity |

| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 63906843-2 | Contains additional methyl groups | Enhanced cytotoxicity |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of piperazine derivatives on serotonin receptor subtypes. Results indicated that this compound exhibited significant binding affinity for the 5-HT_2A receptor, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Properties

In vitro assays demonstrated that the compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Research Findings

Recent findings emphasize the need for further exploration into the pharmacological profiles of piperazine derivatives. Key points include:

- Binding Affinity : The compound shows promising interactions with various neurotransmitter receptors.

- Synthetic Accessibility : Its synthesis is relatively straightforward, allowing for modifications that could enhance biological activity.

- Pharmacokinetics : Initial studies suggest favorable pharmacokinetic properties, including good bioavailability and metabolic stability.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-((methylthio)methyl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

The synthesis often involves multi-step functionalization of a piperazine core. A representative method includes nucleophilic substitution or coupling reactions under reflux conditions. For example, tert-butyl piperazine-1-carboxylate derivatives are synthesized by reacting halogenated intermediates (e.g., bromopyrimidines) with piperazine precursors in polar aprotic solvents like 1,4-dioxane or toluene, using potassium carbonate as a base at 110°C for 12 hours. Yields typically range from 62% to 88.7%, with purification via silica gel chromatography (hexane/ethyl acetate gradients) .

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard for structural confirmation. For instance, ¹H NMR peaks for the tert-butyl group appear at ~1.49 ppm (singlet), while the piperazine ring protons resonate between 3.4–3.8 ppm. High-resolution MS (HRMS) or ESI-MS is used to verify molecular ions (e.g., [M+H]+ or [M+H-100]+ fragments). Purity is assessed via HPLC with retention times (~4.92 min) and UV detection .

Q. How is the compound purified after synthesis?

Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water), followed by silica gel column chromatography using gradients of hexane and ethyl acetate. For sensitive intermediates, recrystallization or preparative HPLC may be employed. Evidence shows that anhydrous magnesium sulfate or sodium sulfate is used for drying organic layers post-extraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of tert-butyl piperazine derivatives?

Yield optimization requires careful control of stoichiometry, solvent choice, and temperature. For example, substituting toluene with 1,4-dioxane in SNAr reactions increases yields from 62% to 73% due to better solubility of intermediates. Catalytic additives like triethylamine or phase-transfer agents can enhance reaction rates. Kinetic studies (e.g., time-dependent HPLC monitoring) help identify side reactions, such as over-alkylation, which can be mitigated by stepwise reagent addition .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) may arise from conformational flexibility or impurities. Techniques include:

- Variable-temperature NMR to assess dynamic rotational barriers in the piperazine ring.

- 2D NMR (COSY, HSQC) to confirm connectivity, especially for methylthio or tert-butyl groups.

- X-ray crystallography for unambiguous structural assignment. For example, SHELXL software refines crystallographic data to resolve ambiguities in bond angles or torsional strain .

Q. How can this compound be functionalized for biological activity studies?

The methylthio group serves as a handle for further derivatization. Oxidation with KMnO₄ or H₂O₂ generates sulfoxide/sulfone derivatives, while nucleophilic substitution replaces the methylthio group with amines or halides. For drug discovery, coupling via Buchwald-Hartwig amination or amide bond formation (e.g., using EDC/HOBt) introduces pharmacophores. In one study, tert-butyl piperazine derivatives were modified to inhibit phosphoglycerate dehydrogenase (PHGDH) with IC₅₀ values <1 μM .

Q. What methodologies are used to study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity to enzymes/receptors.

- Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites, guided by crystallographic data of analogous inhibitors.

- Cellular assays (e.g., luciferase-based HIF-1α reporting) evaluate functional inhibition in hypoxia pathways, as seen in prolyl hydroxylase inhibitors .

Q. How can crystallographic data address challenges in conformational analysis?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, studies on tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate revealed a chair conformation in the piperazine ring, with hydrogen bonding (N–H···O) stabilizing the lattice. SHELX software refines thermal displacement parameters (Ueq) to distinguish static disorder from dynamic motion .

Data Contradiction and Validation

Q. How should researchers address variability in reported synthetic yields for similar piperazine derivatives?

Contradictions often stem from subtle differences in reagent quality, solvent dryness, or heating methods. Reproducibility can be improved by:

Q. What validation steps ensure the accuracy of computational models for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.